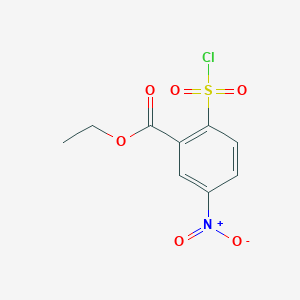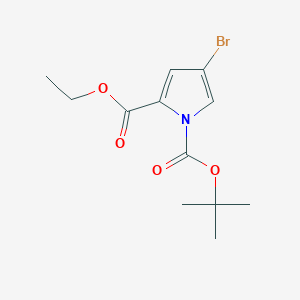![molecular formula C8H4BrNO2S B13675404 5-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13675404.png)
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid is a heteroaromatic compound that features a bromine atom at the 5-position of a thieno[2,3-c]pyridine ring system and a carboxylic acid group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-c]pyridine-2-carboxylic acid typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylic acid. One common method includes the electrophilic bromination of the thieno[2,3-c]pyridine ring system using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted thieno[2,3-c]pyridine derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted product .
Wissenschaftliche Forschungsanwendungen
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and other diseases.
Chemical Biology: The compound can be used to study protein-ligand interactions and to develop probes for biological targets.
Material Science: It may be utilized in the synthesis of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 5-Bromothieno[2,3-c]pyridine-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets such as kinases. The thieno[2,3-c]pyridine ring system can mimic ATP and bind to the active site of kinases, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the kinase’s hinge region .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-c]pyridine-2-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Chlorothieno[2,3-c]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its electronic properties and reactivity.
5-Iodothieno[2,3-c]pyridine-2-carboxylic acid: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This makes it a valuable compound for developing selective inhibitors and studying specific biological pathways .
Eigenschaften
Molekularformel |
C8H4BrNO2S |
|---|---|
Molekulargewicht |
258.09 g/mol |
IUPAC-Name |
5-bromothieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-2-4-1-5(8(11)12)13-6(4)3-10-7/h1-3H,(H,11,12) |
InChI-Schlüssel |
UXFKUUCCMMPTPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(SC2=CN=C1Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


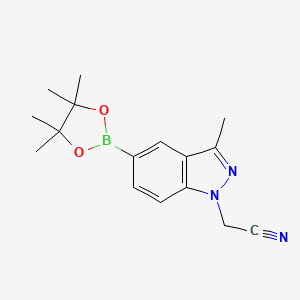
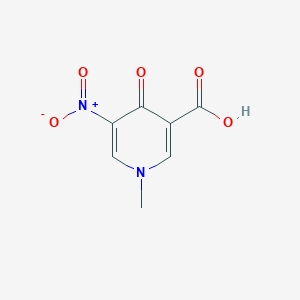
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)

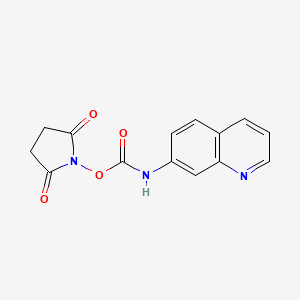
![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)
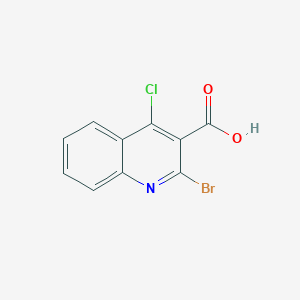
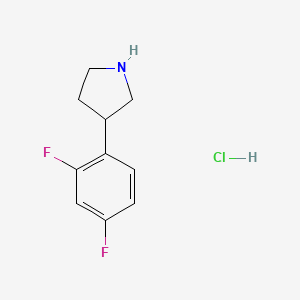
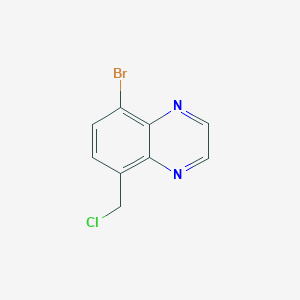
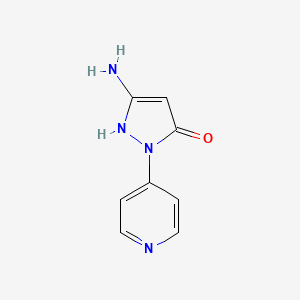
![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)
